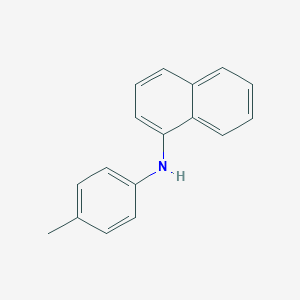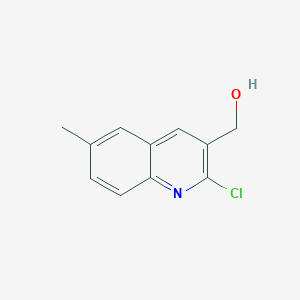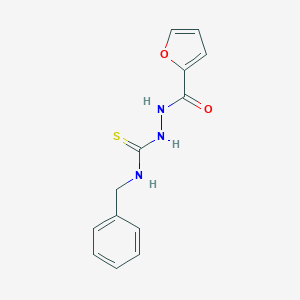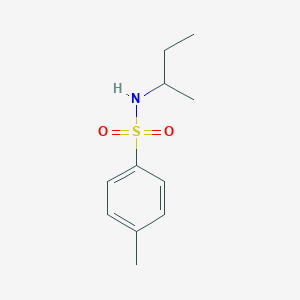
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BCD, is a purine derivative that has been synthesized for its potential use as an anticancer agent. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Unusual Reactions and Synthesis
One of the notable aspects of research involving 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives is their participation in unusual chemical reactions. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) led to unexpected products. Instead of the anticipated 8-tris(hydroxymethyl)methylamino derivatives, researchers obtained 8-dimethylamino-substituted derivatives. This outcome underscores the complex behavior of these compounds under specific conditions, highlighting the potential for discovering new chemical transformations (Khaliullin & Shabalina, 2020).
Protective Group Strategies in Chemical Synthesis
Protective groups play a crucial role in the synthesis of complex molecules by preventing unwanted reactions at sensitive functional groups. The use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been documented. This approach allows for the synthesis of compounds that are otherwise challenging to obtain due to the sensitivity of their functional groups. The methodology involves several steps, including the introduction of a thietanyl protecting group, followed by alkylation and oxidation processes to yield the desired compounds. Such strategies are instrumental in expanding the toolkit for purine derivative synthesis, offering new pathways for the development of pharmaceuticals and research chemicals (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
Another significant application of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives is in the study of molecular structures and interactions. For example, the crystal structures of 8-bromoguanosine-2H2O and 8-bromoadenosine were determined to exist in the syn conformation. Such studies are vital for understanding the molecular basis of nucleoside function and interaction, particularly in nucleic acids. They provide insights into how substitutions at specific positions, such as the 8-position with a bromine atom, can influence the overall conformation and potentially the biological activity of nucleoside and nucleotide derivatives (Tavale & Sobell, 1970).
properties
IUPAC Name |
8-bromo-7-(2-chloroethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYZWBMCOPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356943 |
Source


|
| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
115415-41-3 |
Source


|
| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)






